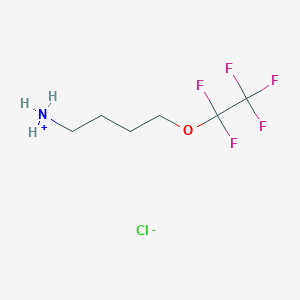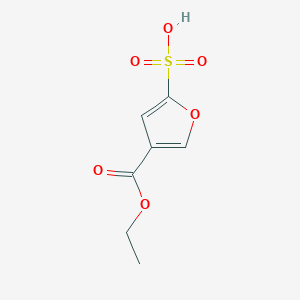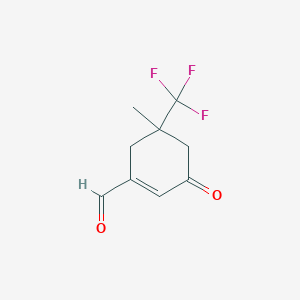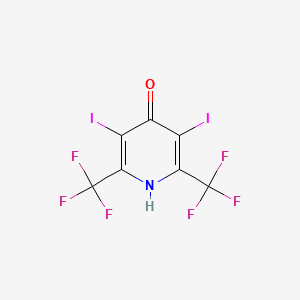
4-Pentafluoroethyloxy-butyl-ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentafluoroethyloxy-butyl-ammonium chloride: is a quaternary ammonium compound characterized by the presence of a pentafluoroethyloxy group attached to a butyl chain, which is further connected to an ammonium chloride moiety. This compound is known for its unique physicochemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentafluoroethyloxy-butyl-ammonium chloride typically involves the reaction of 4-bromobutyl-pentafluoroethyloxy with an amine, followed by quaternization with methyl chloride. The reaction conditions often include:
Solvent: Anhydrous acetonitrile or dichloromethane
Temperature: Room temperature to 50°C
Catalyst: Tetrabutylammonium bromide (optional)
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Reactant Purity: High-purity reactants to avoid impurities
Reaction Monitoring: In-line monitoring using NMR or IR spectroscopy
Purification: Crystallization or chromatography to obtain the pure product
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles like hydroxide or cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium hydroxide in aqueous medium
Major Products:
Oxidation: Formation of corresponding alcohols or ketones
Reduction: Formation of amines or hydrocarbons
Substitution: Formation of quaternary ammonium hydroxides or cyanides
Scientific Research Applications
Chemistry:
Catalysis: Used as a phase-transfer catalyst in organic synthesis.
Electrochemistry: Employed as an electrolyte in electrochemical cells.
Biology:
Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in disinfectants and antiseptics.
Medicine:
Drug Delivery: Investigated for use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
Surfactants: Used in the formulation of surfactants for cleaning products.
Ionic Liquids: Acts as a component in the synthesis of ionic liquids for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Pentafluoroethyloxy-butyl-ammonium chloride involves its interaction with cellular membranes, leading to disruption of membrane integrity. This is primarily due to the cationic nature of the ammonium group, which interacts with the negatively charged components of the cell membrane. The pentafluoroethyloxy group enhances the lipophilicity of the compound, facilitating its incorporation into lipid bilayers.
Comparison with Similar Compounds
- Tetrabutylammonium chloride
- Tetramethylammonium chloride
- Hexadecyltrimethylammonium chloride
Comparison:
- Uniqueness: The presence of the pentafluoroethyloxy group in 4-Pentafluoroethyloxy-butyl-ammonium chloride imparts unique lipophilic properties, enhancing its ability to interact with lipid membranes compared to other quaternary ammonium compounds.
- Applications: While similar compounds are used in catalysis and as surfactants, the specific structure of this compound makes it particularly effective in applications requiring strong lipophilic interactions.
Properties
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethoxy)butylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F5NO.ClH/c7-5(8,9)6(10,11)13-4-2-1-3-12;/h1-4,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGZUMUVXUQDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOC(C(F)(F)F)(F)F)C[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine dicarboxamide](/img/structure/B6350379.png)












